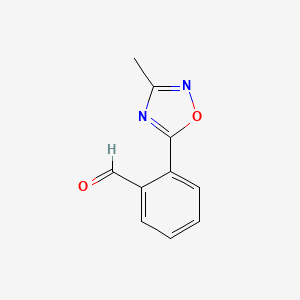

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Übersicht

Beschreibung

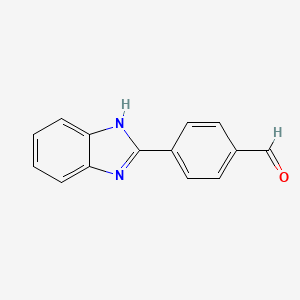

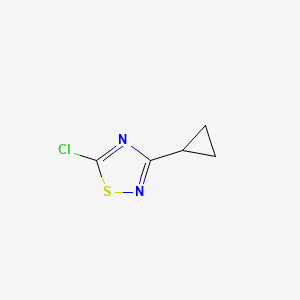

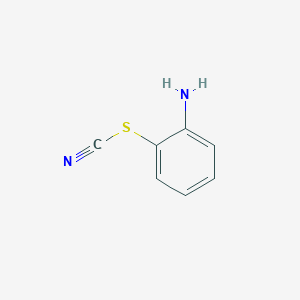

“2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” is a heterocyclic compound . It is a solid substance with the molecular formula C10H8N2O2 .

Molecular Structure Analysis

The molecular weight of “this compound” is 188.18 . The compound’s structure includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

One of the key applications of these compounds is their antibacterial activity. For instance, Schiff base compounds derived from 1,2,5-oxadiazole have shown significant activity against Staphylococcus aureus and Bacillus cereus, with certain derivatives demonstrating potent antibacterial effects (Kakanejadifard et al., 2013).

Corrosion Inhibition

Oxadiazole derivatives have also been investigated for their corrosion inhibition properties. Studies have shown that these compounds can form protective layers on mild steel surfaces in acidic environments, indicating their potential as corrosion inhibitors (Ammal et al., 2018).

Catalysis

Certain oxadiazole compounds catalyze chemical reactions, such as the conversion of aldehydes and ketones to cyanosilylated products, showcasing their utility in synthetic chemistry (Horike et al., 2008).

Optical Studies

Research into the optical properties of oxadiazole derivatives has led to the synthesis of metal complexes with significant optical absorption, which could have applications in materials science (Mekkey et al., 2020).

Antimicrobial Activity

Several oxadiazole derivatives have been synthesized and shown to possess both antibacterial and antifungal activities, offering potential use in developing new antimicrobial agents (Gupta et al., 2008).

Fluorescent Probes

Oxadiazole derivatives have been designed as ratiometric fluorescent probes for cysteine and homocysteine, demonstrating a large emission shift upon interaction, which could be applied in bioimaging and diagnostics (Lin et al., 2008).

Safety and Hazards

Zukünftige Richtungen

The 1,2,4-oxadiazole scaffold, which is present in “2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde”, has been the focus of various studies due to its potential therapeutic applications . Future research could explore the biological activity of this compound and its derivatives, potentially leading to the development of new therapeutic agents .

Wirkmechanismus

1,2,4-oxadiazoles are a class of heterocyclic compounds that have been studied for various biological activities. Some 1,2,4-oxadiazole derivatives have been found to have anti-angiogenic properties . They can act as selective inhibitors of certain transporters and receptors . The exact targets and mode of action can vary depending on the specific structure of the compound.

The biochemical pathways affected by 1,2,4-oxadiazole derivatives can also vary widely. Some derivatives have been found to have antimicrobial activity, suggesting they may interfere with bacterial growth and reproduction pathways .

Biochemische Analyse

Biochemical Properties

Oxadiazoles are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the oxadiazole and the biomolecule it interacts with.

Cellular Effects

Oxadiazoles have been reported to exhibit anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and antioxidant properties . These effects suggest that oxadiazoles can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde at different dosages in animal models are not known. It is important to note that the compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 , suggesting potential toxic or adverse effects at high doses.

Metabolic Pathways

Oxadiazoles are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQLUUWDLSUKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640217 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-54-5 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B1629333.png)

![8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1629342.png)